2-[(2-methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the condensation of 2-methylphenylamine with 5-nitrofuran-2-carbaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired hydrazide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting antimicrobial or anticancer effects. The aromatic amine group can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- **2-[(2-ethylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- **2-[(2-methoxyphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2-methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O4/c1-10-4-2-3-5-12(10)15-9-13(19)17-16-8-11-6-7-14(22-11)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+ |
InChI Key |
XDTPGGDXFMTSOL-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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